Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an ethyl ester group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxy-5-bromo-6-methoxybenzaldehyde.
Cyclization: The prepared benzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine.
Esterification: The final step involves esterification to introduce the ethyl ester group at the 2nd position of the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted benzofuran derivatives.
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Ester Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, such as their interactions with enzymes and receptors.
Materials Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication.
Biological Studies: The compound’s interactions with biological macromolecules can provide insights into its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 5-bromo-6-methyl-1-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group at the 6th position.
Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate: Similar structure but with the methoxy group at the 7th position.
Ethyl 5-bromo-6-hydroxy-1-benzofuran-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group at the 6th position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11BrO4 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-12(14)11-5-7-4-8(13)10(15-2)6-9(7)17-11/h4-6H,3H2,1-2H3 |
InChI Key |
NFVXKLZVGAWPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2O1)OC)Br |
Origin of Product |
United States |
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